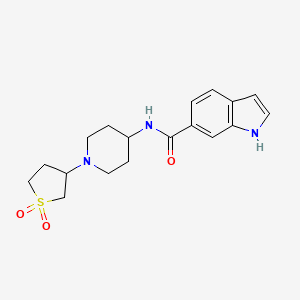

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1H-indole-6-carboxamide

Description

Properties

IUPAC Name |

N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-1H-indole-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3S/c22-18(14-2-1-13-3-7-19-17(13)11-14)20-15-4-8-21(9-5-15)16-6-10-25(23,24)12-16/h1-3,7,11,15-16,19H,4-6,8-10,12H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWOPTDSNPNDWBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC3=C(C=C2)C=CN3)C4CCS(=O)(=O)C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1H-indole-6-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the piperidine derivative, followed by the introduction of the indole moiety and the sulfone group. Key steps include:

Formation of the Piperidine Derivative: This can be achieved through the reaction of a suitable amine with a cyclic ketone under reductive amination conditions.

Introduction of the Indole Moiety: The indole ring can be introduced via a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde.

Sulfone Group Addition: The sulfone group is typically introduced through oxidation of a thioether precursor using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1H-indole-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.

Reduction: The compound can be reduced to its corresponding thioether under reductive conditions.

Substitution: The indole and piperidine rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfone group may yield sulfoxides, while reduction could produce thioethers.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

In biological research, N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1H-indole-6-carboxamide is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with proteins, enzymes, and other biomolecules.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Researchers may explore its efficacy in treating various diseases, its pharmacokinetics, and its safety profile.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1H-indole-6-carboxamide exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Key Structural Variations

The following table highlights structural differences between the target compound and analogues from the evidence:

Functional and Pharmacological Implications

Role of Sulfone and Heterocyclic Moieties

- The 1,1-dioxidotetrahydrothiophen-3-yl group in the target compound introduces a sulfone, which increases solubility and may enhance target engagement through hydrogen bonding. Analogues lacking this group (e.g., compound 2 in ) rely on lipophilic substituents (e.g., methyl, ethyl) for membrane permeability .

Steric and Electronic Effects

- Indole Substitutions : 2-Methylindole derivatives (–3) exhibit steric hindrance that may limit rotational freedom, whereas 6-carboxamide positioning (target compound) could favor interactions with polar residues in enzyme active sites .

- Piperidine Modifications : Bulky substituents like isobutyryl (compound 4, ) may reduce conformational flexibility, whereas the tetrahydrothiophene sulfone in the target compound balances rigidity and polarity .

Biological Activity

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1H-indole-6-carboxamide is a compound that has garnered attention due to its potential biological activity, particularly as a modulator of G protein-gated inwardly rectifying potassium (GIRK) channels. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The compound features a unique structural arrangement that includes:

- A piperidine ring

- An indole moiety

- A tetrahydrothiophene group with a 1,1-dioxide substitution

This structural configuration is believed to contribute significantly to its biological activity.

Biological Activity Overview

Research indicates that N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1H-indole-6-carboxamide acts primarily as a selective activator of GIRK channels. The activation of these channels is associated with various physiological processes including neuronal excitability and neurotransmitter release.

Potency and Selectivity

In a study exploring the structure-activity relationship (SAR) of related compounds, it was found that this compound exhibited nanomolar potency as a GIRK1/2 activator. Additionally, it demonstrated improved metabolic stability compared to traditional urea-based GIRK channel activators, which often suffer from pharmacokinetic limitations such as poor brain penetration and selectivity issues .

Case Studies

- GIRK Channel Activation :

- In vitro assays demonstrated that the compound effectively activates GIRK channels in neuronal cells. The activation leads to hyperpolarization of the cell membrane, which is crucial for reducing neuronal excitability.

- Table 1 summarizes the potency of the compound compared to other known GIRK channel activators.

| Compound Name | Potency (nM) | Selectivity (GIRK1/2 vs GIRK1/4) |

|---|---|---|

| N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1H-indole-6-carboxamide | 25 | High |

| Urea-based Activator A | 150 | Moderate |

| Urea-based Activator B | 300 | Low |

- Metabolic Stability :

The mechanism by which N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1H-indole-6-carboxamide exerts its effects involves binding to the GIRK channels and facilitating potassium ion flow across the membrane. This action not only stabilizes membrane potential but also influences downstream signaling pathways involved in various neurological functions.

Q & A

Basic: What are the critical parameters for optimizing the synthesis of this compound?

Answer:

The synthesis of this compound requires precise control of reaction conditions to ensure high yield and purity. Key parameters include:

- Temperature : Exothermic reactions (e.g., coupling steps) must be maintained at 0–5°C to prevent side reactions .

- pH : Acidic conditions (pH 4–5) are critical during cyclization to stabilize intermediates .

- Reagent stoichiometry : Use of coupling agents (e.g., DCC or EDC) in 1.2–1.5 equivalents ensures complete activation of carboxyl groups .

Characterization via NMR (¹H/¹³C) and LC-MS is mandatory to confirm structural integrity .

Advanced: How can conflicting spectroscopic data for structural elucidation be resolved?

Answer:

Data contradictions (e.g., ambiguous NOESY correlations or MS fragmentation patterns) require hyphenated techniques :

- 2D-NMR (HSQC, HMBC) to resolve overlapping proton signals in the piperidine-tetrahydrothiophene junction .

- High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) to distinguish isobaric fragments .

- X-ray crystallography for definitive confirmation of stereochemistry at the tetrahydrothiophene 3-position .

Basic: What biological targets are hypothesized for this compound?

Answer:

The indole-carboxamide moiety suggests potential interactions with serotonin receptors (5-HT subtypes), while the tetrahydrothiophene-dioxide group may modulate sulfotransferase enzymes . Preliminary assays should include:

- Radioligand binding assays for 5-HT receptor panels.

- Enzyme inhibition studies using purified sulfotransferases .

Advanced: How can computational modeling predict metabolic stability?

Answer:

In silico tools can prioritize experimental work:

- ADMET prediction : Use Schrödinger’s QikProp or SwissADME to estimate metabolic liabilities (e.g., CYP450 interactions) .

- Molecular dynamics (MD) simulations : Analyze the compound’s stability in lipid bilayers to predict membrane permeability .

- Density Functional Theory (DFT) : Calculate electron distribution at the carboxamide group to identify oxidation-prone sites .

Basic: What analytical methods validate purity for in vitro studies?

Answer:

- HPLC-UV/ELSD : ≥95% purity with a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA) .

- Elemental analysis (EA) : Carbon/nitrogen ratios must align with theoretical values within ±0.4% .

- Karl Fischer titration : Ensure water content <0.5% for hygroscopic samples .

Advanced: How to address batch-to-batch variability in biological activity?

Answer:

Variability often stems from crystallinity differences or residual solvents . Mitigation strategies:

- Powder X-ray diffraction (PXRD) : Compare polymorphic forms across batches .

- Headspace GC-MS : Detect trace solvents (e.g., DMF) exceeding ICH Q3C limits .

- DSC/TGA : Monitor thermal behavior to identify amorphous content affecting solubility .

Basic: What in vitro assays are recommended for initial toxicity screening?

Answer:

- hERG inhibition : Patch-clamp assays to assess cardiac risk .

- Hepatotoxicity : CYP3A4/2D6 inhibition in human liver microsomes .

- Ames test : Bacterial reverse mutation assay (TA98/TA100 strains) for genotoxicity .

Advanced: How to design a structure-activity relationship (SAR) study for derivatives?

Answer:

- Core modifications : Replace the tetrahydrothiophene-dioxide with sulfone bioisosteres (e.g., 1,2,5-thiadiazole) to assess metabolic stability .

- Positional scanning : Synthesize analogs with indole substitutions (e.g., 5-F, 7-OMe) to map steric/electronic effects .

- Free-Wilson analysis : Quantify contributions of substituents to biological activity using multivariate regression .

Basic: What statistical methods optimize reaction conditions?

Answer:

- Factorial design : Screen variables (temperature, catalyst loading) with a 2^k model to identify significant factors .

- Response Surface Methodology (RSM) : Central Composite Design (CCD) to maximize yield while minimizing byproducts .

Advanced: How to resolve discrepancies between in silico and in vivo pharmacokinetic data?

Answer:

- Physiologically Based Pharmacokinetic (PBPK) modeling : Incorporate tissue-specific permeability data from MD simulations .

- Microsomal binding assays : Adjust for unbound fraction discrepancies due to protein binding .

- IVIVE (In Vitro-In Vivo Extrapolation) : Scale hepatocyte clearance data using liver blood flow rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.